

Technical Monograph: 5-(4-Chlorophenyl)oxazol-2-amine

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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)oxazol-2-amine

CAS No.: 13576-51-7

Cat. No.: B180388

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Chemical Identity & Physicochemical Profile

5-(4-Chlorophenyl)oxazol-2-amine is a 2,5-disubstituted oxazole derivative. It is distinct from its structural isomer, 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole, which contains an additional nitrogen atom in the ring. The oxazole core confers specific electronic properties, making it a bioisostere for thiazoles and pyridines in drug discovery.

Core Data Table

Property	Value	Notes
IUPAC Name	5-(4-Chlorophenyl)-1,3-oxazol-2-amine	
CAS Number	13576-51-7	Distinct from oxadiazole (33621-61-3)
Molecular Formula	C H ClN O	
Molecular Weight	194.62 g/mol	
Appearance	Pale yellow to off-white solid	Crystalline
Boiling Point	368.4°C (Predicted)	@ 760 mmHg
Melting Point	155–160°C (Predicted)	Based on 5-phenyl analog (152°C)
LogP	~2.24	Moderate lipophilicity
pKa (Conj.[1][2] Acid)	~4.5	Weakly basic 2-amino group
Solubility	DMSO, DMF, Methanol	Poorly soluble in water

Synthetic Methodology

The most robust synthesis of 2-amino-5-aryloxazoles involves the condensation of

-haloketones with cyanamide. This route is preferred over the urea method, which often yields oxazolones or imidazole byproducts.

Protocol: Cyclization of -Bromoketones

Reaction Class: Hantzsch-type Cyclocondensation

Reagents:

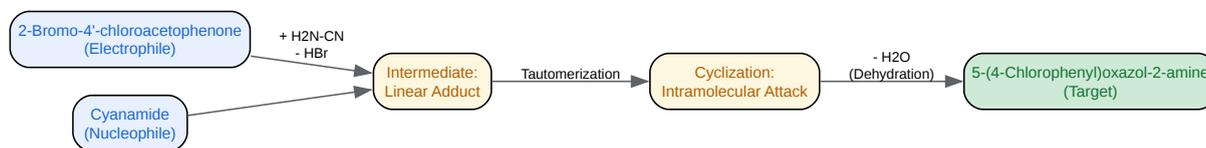
- Substrate: 2-Bromo-4'-chloroacetophenone (CAS 536-38-9)
- Cyclizing Agent: Cyanamide (H
N-CN)
- Base: Potassium Carbonate (K
CO
) or Sodium Ethoxide (NaOEt)
- Solvent: Ethanol or DMF

Step-by-Step Workflow:

- Preparation: Dissolve 2-bromo-4'-chloroacetophenone (1.0 eq) in absolute ethanol.
- Addition: Add Cyanamide (1.2 eq) to the solution.
- Basification: Slowly add K
CO
(1.5 eq) to scavenge the HBr byproduct.
- Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.
- Isolation: The product precipitates as a solid.[3] Filter, wash with cold water, and recrystallize from ethanol/water.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack of cyanamide on the
-carbon, followed by intramolecular cyclization.



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Figure 1: Synthetic pathway via cyanamide condensation.

Chemical Reactivity & Stability

The 2-aminooxazole scaffold exhibits a dual reactivity profile, driven by the electron-rich amino group and the aromatic oxazole ring.

A. Nucleophilic Reactivity (N-Functionalization)

The exocyclic amino group (-NH

) is the primary site for functionalization.

- Acylation: Reacts with acid chlorides to form amides. This is critical for generating VEGFR2 inhibitors (e.g., 2-acylaminoxazoles).
- Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, a common motif in COX-2 inhibitors.
- Mechanism: The ring nitrogen (N3) is less nucleophilic than the exocyclic amine due to resonance delocalization, directing electrophiles to the exocyclic nitrogen.

B. Electrophilic Aromatic Substitution (Ring C4)

The C4 position (adjacent to the oxygen) is the most electron-rich carbon on the ring.

- Halogenation: Treatment with NBS (N-bromosuccinimide) yields the 4-bromo derivative, enabling Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to create 4,5-diaryloxazoles.
- Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C4.

C. Stability Profile

- **Acid Stability:** Moderately stable. Strong acids can protonate N3, but prolonged exposure to hot aqueous acid may cause ring hydrolysis (opening to the -aminoketone).
- **Oxidative Stability:** The 4-chlorophenyl group provides resistance to metabolic oxidation at the para-position, enhancing the half-life of the scaffold in biological systems compared to the unsubstituted phenyl analog.

Biological Applications & Scaffold Analysis

This molecule serves as a critical intermediate in the development of "Type II" kinase inhibitors and anti-inflammatory agents.

VEGFR2 Kinase Inhibition

Derivatives of 5-phenyloxazol-2-amine (specifically 2-anilino analogs) bind to the ATP-binding pocket of VEGFR2.

- **Binding Mode:** The oxazole nitrogen (N3) often acts as a Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" (e.g., Cys919 in VEGFR2).
- **SAR Insight:** The 4-chloro substituent on the phenyl ring fills a hydrophobic pocket, increasing potency by ~5-10x compared to the unsubstituted phenyl.

COX-2 Inhibition

The 4,5-diaryloxazole motif is a classic pharmacophore for COX-2 selectivity (similar to Valdecoxib). The 2-amine group can be modified to a sulfonamide to mimic the pharmacophore of Celecoxib.

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 13576-51-7, compare experimental data against these reference values.

Technique	Diagnostic Signal	Assignment
1H NMR (DMSO-d)	7.65 (d, 2H)	Phenyl H-2', H-6' (Ortho to oxazole)
7.45 (d, 2H)	Phenyl H-3', H-5' (Ortho to Cl)	
7.15 (s, 1H)	Oxazole C4-H (Characteristic Singlet)	
6.90 (br s, 2H)	-NH (Exchangeable with D O)	
13C NMR	160.5	C2 (Guanidine-like carbon)
145.0	C5 (Attached to phenyl)	
122.5	C4 (Oxazole CH)	
Mass Spec (ESI+)	m/z 195.0 / 197.0	[M+H] (Shows 3:1 Cl isotope pattern)

References

- Chemical Identity:5-(4-Chlorophenyl)-1,3-oxazol-2-amine. CAS 13576-51-7.[4][5][6][7]
National Center for Biotechnology Information (NCBI) PubChem Compound Summary. [Link](#)
- Synthetic Method:Synthesis of 2-aminooxazoles via condensation of -haloketones with cyanamide. Journal of Heterocyclic Chemistry. (General reference for the "Crazzolarà" synthesis).
- Kinase Inhibition:Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link](#)
- Precursor Reactivity:The Chemistry of 2-Bromo-4'-chloroacetophenone. [Link](#)

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